Toliodium iodide

Description

While direct data on Toliodium iodide are absent in the evidence, its properties can be extrapolated from structurally or functionally related iodides, such as dimethylsulphonium iodide (), potassium iodide (), and methyl iodide (). Organoiodine compounds are characterized by iodine’s electrophilic properties and their role in biological systems, such as thyroid hormone synthesis and antimicrobial activity .

Properties

IUPAC Name |

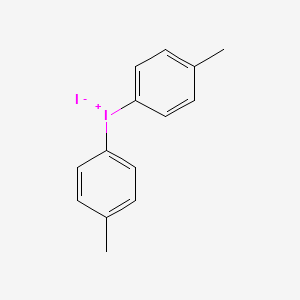

bis(4-methylphenyl)iodanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.HI/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHERLYYRDQWENB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-70-5 | |

| Record name | Toliodium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLIODIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7ROP5FL07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Toliodium iodide can be synthesized through electrophilic iodination of organic compounds using elemental iodine or iodides.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of molecular iodine and environmentally friendly oxidants. The process is designed to be efficient and sustainable, minimizing the environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions: Toliodium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: this compound can participate in substitution reactions where iodine is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.

Reduction: Reducing agents such as sodium thiosulfate and cysteine can be used.

Substitution: Various nucleophiles can be used to replace iodine in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce iodate ions, while reduction reactions can yield iodide ions .

Scientific Research Applications

Toliodium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of toliodium iodide involves its ability to undergo electrophilic iodination. This process involves the transfer of iodine to organic molecules, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following sections compare Toliodium iodide with potassium iodide, methyl iodide, and dimethylsulphonium iodide across chemical, pharmacological, and environmental domains.

Chemical and Physical Properties

Key Observations :

- Potassium iodide is highly water-soluble and hygroscopic, making it suitable for oral administration in medical settings .

- Methyl iodide’s volatility and atmospheric persistence contribute to its role in environmental studies, particularly in ozone-depleting processes .

- Dimethylsulphonium iodide exhibits thermal stability and potent antimicrobial activity, suggesting this compound may share similar traits .

Pharmacological and Therapeutic Profiles

Key Observations :

- Potassium iodide’s side effects (iodism) are dose-dependent and include dermatological and respiratory symptoms .

- Methyl iodide’s toxicity limits its medical use, though it is employed in agriculture as a soil fumigant .

Environmental and Industrial Impact

Key Observations :

Biological Activity

Toliodium iodide, a compound containing iodine, has garnered attention for its biological activities, particularly in relation to thyroid function and iodine metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound is primarily studied for its role in thyroid hormone regulation. Iodine is an essential element for the synthesis of thyroid hormones, and its availability significantly impacts thyroid function. The biological activity of toluidine iodide is closely linked to its ability to modulate thyroid hormone levels and influence various physiological processes.

- Thyroid Hormone Synthesis : Iodine is crucial for the production of thyroxine (T4) and triiodothyronine (T3). Studies have shown that increased iodine intake can lead to elevated levels of these hormones, which regulate metabolism, growth, and development.

- Regulation of Gene Expression : Long-term exposure to iodine can alter the expression of genes involved in thyroid hormone biosynthesis. For instance, RNA sequencing analyses have indicated changes in the expression levels of deiodinases—enzymes that convert T4 into T3—following iodine supplementation in hyperthyroid models .

- Inhibition of Thyroid Hormone Biosynthesis : In cases of hyperthyroidism, excessive iodine may paradoxically suppress hormone production. Research indicates that in mouse models of Graves' disease, prolonged iodine loading resulted in reduced serum T4 concentrations while increasing intrathyroidal T4 content .

Case Study 1: Long-Term Iodine Loading in Hyperthyroidism

A study explored the effects of long-term inorganic iodine on a mouse model of Graves' hyperthyroidism. The findings revealed that:

- Serum T4 levels decreased significantly after iodine supplementation.

- Increased intrathyroidal T4 levels were observed, suggesting a shift in hormone storage rather than secretion.

- Gene expression analysis showed downregulation of genes responsible for iodothyronine biosynthesis in response to prolonged iodine exposure .

Case Study 2: Reversible Hypothyroidism Induced by High Iodine Intake

Another investigation focused on patients with hypothyroidism following high iodine consumption. Key observations included:

- Seven patients developed reversible hypothyroidism after receiving 25 mg of iodine daily.

- Upon restriction of iodine intake, 54.5% reverted to euthyroid status within three weeks.

- Histological examinations indicated less severe lymphocytic infiltration in those with reversible hypothyroidism compared to those with irreversible forms .

Table 1: Summary of Effects of Iodine on Thyroid Hormone Levels

| Study Focus | Serum T4 Levels | Intrathyroidal T4 Levels | Gene Expression Changes |

|---|---|---|---|

| Long-term Iodine Loading | Decreased | Increased | Downregulated |

| High Iodine Intake in Hypothyroid Patients | Variable (depends on intake) | Not measured | Variable |

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Toliodium iodide with high yield and purity?

- Methodological Answer : Synthesis requires precise stoichiometric control of reactants (e.g., iodine and Toliodium precursors) under inert atmospheres to prevent oxidation. Purification can involve recrystallization in anhydrous ethanol or acetone, followed by vacuum drying. Characterization via elemental analysis and X-ray diffraction (XRD) ensures structural integrity .

Q. Which spectroscopic techniques are most reliable for confirming this compound’s molecular structure and crystallinity?

- Methodological Answer : Use a combination of Fourier-transform infrared spectroscopy (FTIR) to identify iodide bonds (e.g., C-I stretching at ~500 cm⁻¹), nuclear magnetic resonance (NMR) for proton environments, and XRD for crystallographic validation. Thermogravimetric analysis (TGA) can assess thermal stability .

Q. How can researchers ensure reproducibility in this compound’s solubility measurements across laboratories?

- Methodological Answer : Standardize solvent systems (e.g., water, DMSO) with controlled temperature (±0.1°C) and agitation. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Report solvent purity and equilibration times to mitigate variability .

Advanced Research Questions

Q. How should contradictory data on this compound’s solubility in polar vs. non-polar solvents be resolved?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method under controlled pH and ionic strength. Compare results with computational models (e.g., COSMO-RS) to identify outliers. Statistical tools like Bland-Altman analysis can quantify inter-laboratory discrepancies .

Q. What strategies minimize chloride interference during this compound quantification in biological matrices?

- Methodological Answer : Employ ion-selective electrodes (ISEs) with iodide-specific membranes or high-performance liquid chromatography (HPLC) paired with electrochemical detection. Masking agents (e.g., silver nitrate) can precipitate chloride, though validation via spike-recovery experiments is critical .

Q. How can researchers address inconsistent catalytic activity reports for this compound in organic reactions?

- Methodological Answer : Replicate experiments under strictly anhydrous conditions, as moisture may hydrolyze iodide bonds. Use kinetic studies (e.g., Arrhenius plots) to isolate temperature-dependent effects. Surface analysis (e.g., SEM-EDS) can reveal morphological influences on reactivity .

Q. What advanced computational methods validate this compound’s electronic properties when experimental data is scarce?

- Methodological Answer : Density functional theory (DFT) simulations can predict band gaps, charge distribution, and redox potentials. Compare results with experimental UV-Vis and cyclic voltammetry data. Sensitivity analyses ensure model robustness against basis-set choices .

Methodological Considerations for Data Analysis

- Handling Contradictions : Use meta-analysis frameworks to reconcile divergent results, emphasizing variables like reagent purity, ambient humidity, and instrumentation calibration .

- Experimental Design : Follow factorial design principles to isolate variables (e.g., solvent polarity, temperature) and reduce confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.